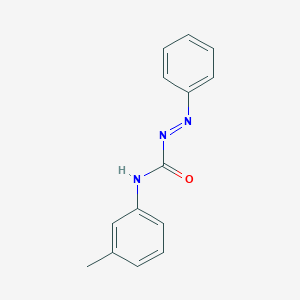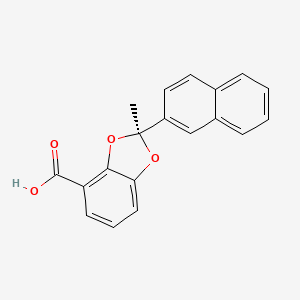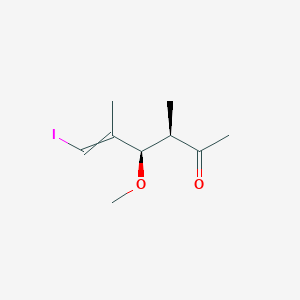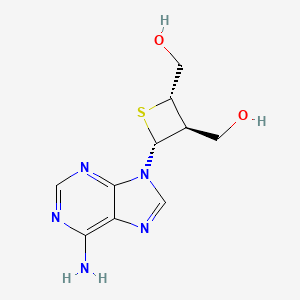![molecular formula C22H40S B14254399 3,4-Di[(2S)-nonan-2-yl]thiophene CAS No. 400710-73-8](/img/structure/B14254399.png)
3,4-Di[(2S)-nonan-2-yl]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Di[(2S)-nonan-2-yl]thiophene is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3,4-Di[(2S)-nonan-2-yl]thiophene, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with carbonyl compounds under specific conditions.
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and specific application of the compound.
化学反応の分析
Types of Reactions
3,4-Di[(2S)-nonan-2-yl]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction reactions can convert thiophenes into dihydrothiophenes or completely reduce them to alkanes.
Substitution: Thiophenes can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include perbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products
Oxidation: Thiophene 1,1-dioxides and thiophene 1-oxides.
Reduction: Dihydrothiophenes and alkanes.
Substitution: Halogenated, nitrated, and sulfonated thiophenes.
科学的研究の応用
3,4-Di[(2S)-nonan-2-yl]thiophene has various applications in scientific research:
作用機序
The mechanism of action of 3,4-Di[(2S)-nonan-2-yl]thiophene involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2,5-Dimethylthiophene: A derivative with methyl groups at positions 2 and 5.
3,4-Diphenylthiophene: A derivative with phenyl groups at positions 3 and 4.
Uniqueness
3,4-Di[(2S)-nonan-2-yl]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
特性
CAS番号 |
400710-73-8 |
|---|---|
分子式 |
C22H40S |
分子量 |
336.6 g/mol |
IUPAC名 |
3,4-bis[(2S)-nonan-2-yl]thiophene |
InChI |
InChI=1S/C22H40S/c1-5-7-9-11-13-15-19(3)21-17-23-18-22(21)20(4)16-14-12-10-8-6-2/h17-20H,5-16H2,1-4H3/t19-,20-/m0/s1 |
InChIキー |
VQAXXUBHTYCDIF-PMACEKPBSA-N |
異性体SMILES |
CCCCCCC[C@H](C)C1=CSC=C1[C@@H](C)CCCCCCC |
正規SMILES |
CCCCCCCC(C)C1=CSC=C1C(C)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)

![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)


![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)


![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)



